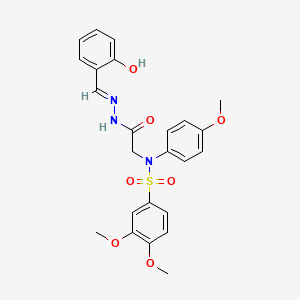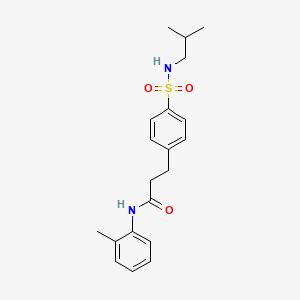
3-(4-(N-isobutylsulfamoyl)phenyl)-N-(o-tolyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-(N-isobutylsulfamoyl)phenyl)-N-(o-tolyl)propanamide, commonly known as IBSP, is a chemical compound that has gained significant attention in scientific research. It is a sulfonamide-based compound that has been found to have potential therapeutic applications in various fields.
作用機序
The mechanism of action of IBSP is not fully understood, but it has been proposed that it works by inhibiting specific enzymes and signaling pathways that are involved in various cellular processes. In cancer cells, IBSP has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. In neurons, IBSP has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation. In bacteria, IBSP has been found to disrupt the bacterial cell membrane, leading to cell death.
Biochemical and Physiological Effects
IBSP has been found to have various biochemical and physiological effects, including the modulation of gene expression, the regulation of oxidative stress and inflammation, and the inhibition of bacterial growth. In cancer cells, IBSP has been found to induce the expression of pro-apoptotic genes and inhibit the expression of anti-apoptotic genes. In neurons, IBSP has been found to upregulate the expression of antioxidant genes and downregulate the expression of pro-inflammatory genes. In bacteria, IBSP has been found to disrupt the bacterial cell membrane, leading to cell death.
実験室実験の利点と制限
IBSP has several advantages for lab experiments, including its low toxicity, high solubility, and stability. However, there are also some limitations to its use, including its relatively high cost, limited availability, and the need for specialized equipment and expertise for its synthesis.
将来の方向性
There are several future directions for research on IBSP, including the investigation of its potential therapeutic applications in other fields, such as cardiovascular disease and diabetes. Additionally, further studies are needed to fully understand the mechanism of action of IBSP and to identify its specific targets and pathways. Finally, the development of more efficient and cost-effective synthesis methods for IBSP could facilitate its widespread use in scientific research.
Conclusion
IBSP is a sulfonamide-based compound that has potential therapeutic applications in various fields, including cancer research, neuroprotection, and antimicrobial activity. Its mechanism of action involves the modulation of specific enzymes and signaling pathways that are involved in various cellular processes. IBSP has several advantages for lab experiments, but also has some limitations to its use. Future research on IBSP should focus on investigating its potential therapeutic applications in other fields, understanding its mechanism of action, and developing more efficient synthesis methods.
合成法
IBSP can be synthesized through a multistep process that involves the reaction of o-toluidine with 4-(chlorosulfonyl)phenyl isocyanate to produce N-(o-tolyl)-4-(chlorosulfonyl)aniline. This intermediate product is then reacted with isobutylamine to produce N-isobutyl-N-(o-tolyl)-4-(chlorosulfonyl)aniline, which is further reacted with propanoyl chloride to produce the final product, IBSP.
科学的研究の応用
IBSP has been found to have potential therapeutic applications in various fields, including cancer research, neuroprotection, and antimicrobial activity. In cancer research, IBSP has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In neuroprotection, IBSP has been found to protect neurons from oxidative stress and neuroinflammation. In antimicrobial activity, IBSP has been found to exhibit antibacterial activity against various strains of bacteria.
特性
IUPAC Name |
N-(2-methylphenyl)-3-[4-(2-methylpropylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-15(2)14-21-26(24,25)18-11-8-17(9-12-18)10-13-20(23)22-19-7-5-4-6-16(19)3/h4-9,11-12,15,21H,10,13-14H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULPXQUGBFUXTMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CCC2=CC=C(C=C2)S(=O)(=O)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-methyl-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7698902.png)
![3-(2,5-dimethoxyphenyl)-N-(2-ethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7698906.png)
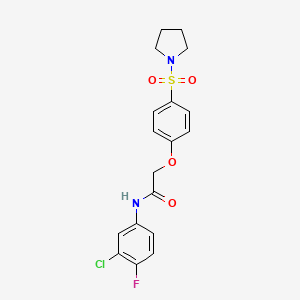
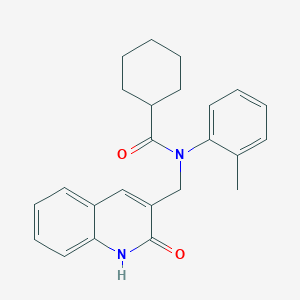
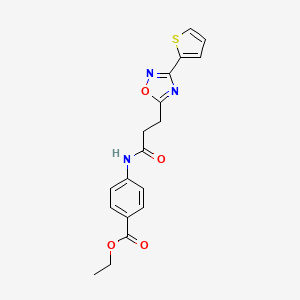
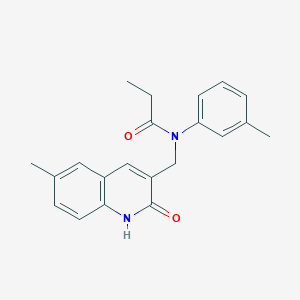
![2-[2-chloro-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)phenoxy]-N-phenylacetamide](/img/structure/B7698935.png)
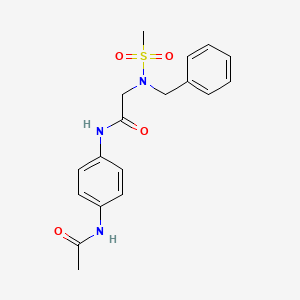

![3-(3-methoxyphenyl)-N-[3-(methylsulfanyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7698965.png)
